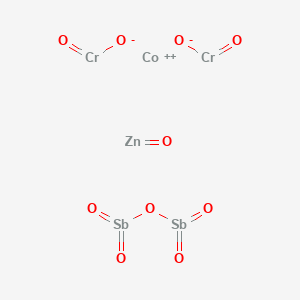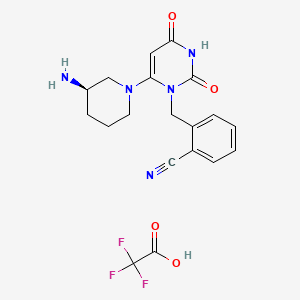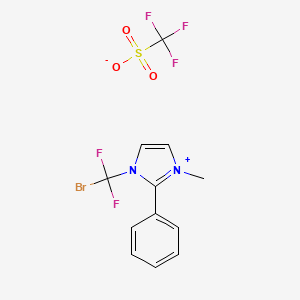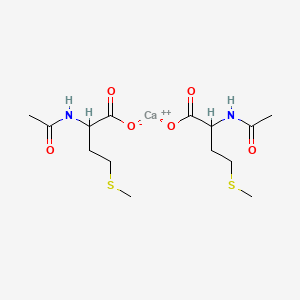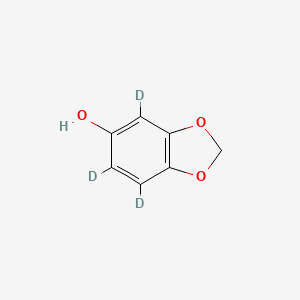
4,6,7-Trideuterio-1,3-benzodioxol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, commonly known as sesamol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. Deuterium substitution can significantly alter the physical and chemical properties of a compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 1,3-benzodioxol-5-ol.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-5-ol (Sesamol): The non-deuterated form of the compound.
1,3-Benzodioxole: A related compound with similar structural features.
4,5-Dimethoxy-1,3-benzodioxole: Another derivative with methoxy groups instead of deuterium.
Uniqueness
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where stable isotope labeling is required.
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
Clé InChI |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H] |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


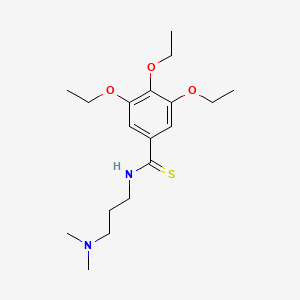
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
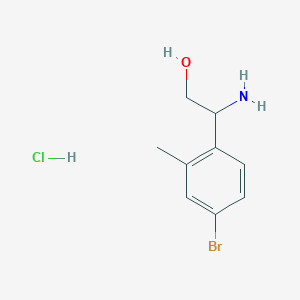
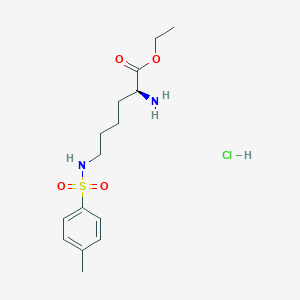

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
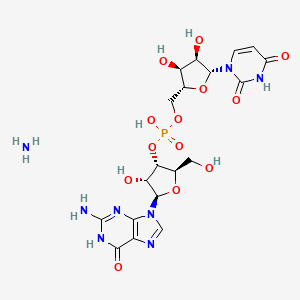
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
